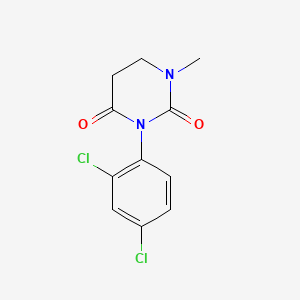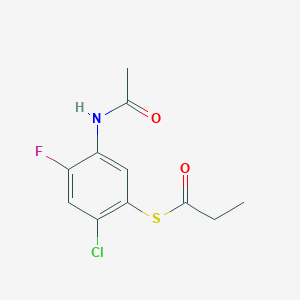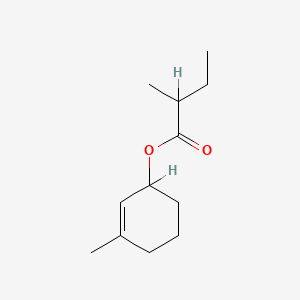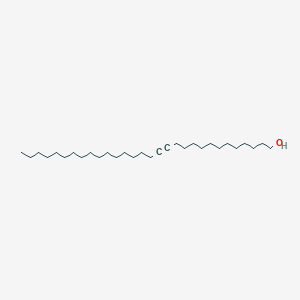
Triacont-13-YN-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triacont-13-YN-1-OL is an organic compound with the molecular formula C30H58O It is a long-chain alkyne alcohol, characterized by the presence of a triple bond at the 13th carbon and a hydroxyl group at the terminal carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Triacont-13-YN-1-OL typically involves multi-step organic reactions. One common method starts with the preparation of a long-chain alkyne, followed by the introduction of a hydroxyl group at the terminal carbon. The process may involve the following steps:
Alkyne Formation: The initial step involves the formation of a long-chain alkyne through a coupling reaction, such as the Sonogashira coupling, which combines an alkyne with an alkyl halide in the presence of a palladium catalyst.
Hydroxylation: The terminal alkyne is then subjected to hydroxylation using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Triacont-13-YN-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles like sodium hydride (NaH)
Major Products:
Oxidation: Formation of aldehydes or ketones
Reduction: Formation of alkenes or alkanes
Substitution: Formation of ethers or esters
Aplicaciones Científicas De Investigación
Triacont-13-YN-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Triacont-13-YN-1-OL involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. Its antioxidant properties may result from its capacity to scavenge free radicals and inhibit oxidative stress.
Comparación Con Compuestos Similares
Triacontane: A saturated hydrocarbon with the formula C30H62, lacking the triple bond and hydroxyl group.
Triacont-13-YN-1-AL: An alkyne aldehyde with a similar structure but with an aldehyde group instead of a hydroxyl group.
Propiedades
Número CAS |
111301-34-9 |
|---|---|
Fórmula molecular |
C30H58O |
Peso molecular |
434.8 g/mol |
Nombre IUPAC |
triacont-13-yn-1-ol |
InChI |
InChI=1S/C30H58O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h31H,2-16,19-30H2,1H3 |
Clave InChI |
GLVRUHZUBGAQSY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC#CCCCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


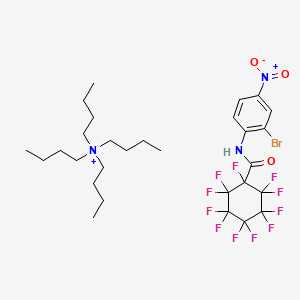
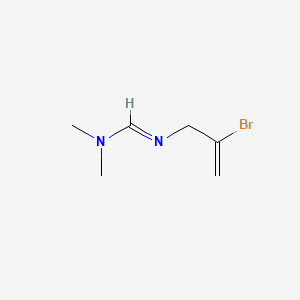
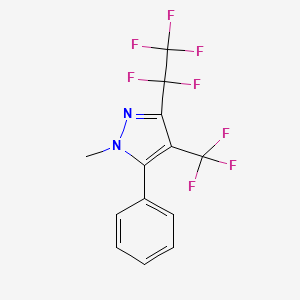
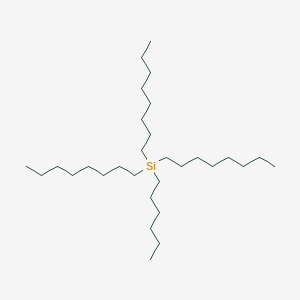
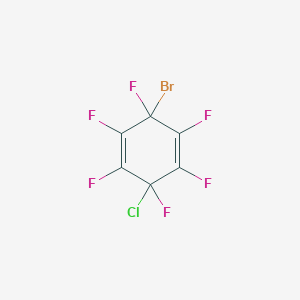


![N-{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide](/img/structure/B14326738.png)
